Tlr4-IN-C34 - 40592-88-9

Tlr4-IN-C34

Catalog Number: EVT-254587
CAS Number: 40592-88-9
Molecular Formula: C17H27NO9
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TLR4-IN-C34 is a synthetic molecule that acts as a potent and selective inhibitor of Toll-like receptor 4 (TLR4) [, , , , , , ]. TLR4 is a protein that plays a key role in the innate immune system by recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria [, , , ]. Activation of TLR4 triggers intracellular signaling pathways, leading to the production of inflammatory cytokines and chemokines [, , , , , ]. TLR4-IN-C34 is widely used in scientific research to investigate the role of TLR4 in various inflammatory and disease models.

Mechanism of Action

TLR4-IN-C34 exerts its inhibitory effect by selectively targeting the TLR4 signaling pathway [, , , , , ]. While the exact binding site of TLR4-IN-C34 on TLR4 remains unclear, studies suggest that it may interfere with the interaction between TLR4 and its adaptor proteins, such as MyD88 [, , , , ]. By blocking this interaction, TLR4-IN-C34 inhibits the downstream activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory genes [, , , , ]. This inhibition of the TLR4/MyD88/NF-κB signaling cascade ultimately reduces the production of inflammatory cytokines, such as IL-6, TNF-α, IL-1β, and IL-12 [, , , , , ].

Applications
  • Acute Kidney Injury: TLR4-IN-C34 has shown promising results in preclinical studies for protecting against acute kidney injury induced by various factors, including isoproterenol [] and cisplatin [].
  • Inflammatory Bowel Disease: Research suggests that TLR4-IN-C34 can modulate intestinal flora homeostasis and attenuate inflammation in ulcerative colitis models [].
  • Mesenteric Lymphatic Dysfunction: TLR4-IN-C34 has been shown to improve mesenteric lymphatic dysfunction during dextran sulfate sodium (DSS)-induced intestinal inflammation in mice [].
  • Microcystin-LR Toxicity: Studies indicate that TLR4-IN-C34 can protect against the reproductive toxicity of microcystin-LR in bovine Sertoli cells [].
  • Lipopolysaccharide-Induced Inflammation: TLR4-IN-C34 effectively inhibits inflammatory responses triggered by lipopolysaccharide in BV2 microglial cells [].
  • Sulfate-Reducing Bacteria Interactions: Research suggests that TLR4-IN-C34 does not interfere with the activation of Notch signaling pathways by sulfate-reducing bacteria, highlighting the specificity of its action on TLR4 [].

Lipopolysaccharide (LPS)

    Compound Description: Lipopolysaccharide (LPS) is a large molecule found in the outer membrane of Gram-negative bacteria. It is a potent activator of the innate immune system, primarily through its interaction with Toll-like receptor 4 (TLR4) [, , ]. This interaction triggers a signaling cascade leading to the production of pro-inflammatory cytokines and other mediators involved in the inflammatory response.

    Relevance: LPS is a crucial related compound to TLR4-IN-C34 because it serves as the primary agonist for TLR4. TLR4-IN-C34 acts as an antagonist by competitively binding to TLR4, thereby blocking the binding site for LPS and inhibiting the downstream inflammatory signaling cascade [, , ]. Many of the studies investigating the effects of TLR4-IN-C34 utilize LPS as a tool to induce an inflammatory response, allowing researchers to assess the efficacy of TLR4-IN-C34 in suppressing TLR4-mediated inflammation.

Pam3CSK4

    Compound Description: Pam3CSK4 is a synthetic tripalmitoylated lipopeptide that acts as a potent agonist for Toll-like receptor 2 (TLR2) []. Activation of TLR2 by Pam3CSK4 initiates a signaling cascade that leads to the activation of various transcription factors and the production of pro-inflammatory cytokines.

    Relevance: While TLR4-IN-C34 specifically targets TLR4, Pam3CSK4 is relevant because it provides a comparative tool for investigating the distinct roles of TLR2 and TLR4 in inflammatory responses. One study directly compared the effects of TLR2 and TLR4 activation on platelet activation using Pam3CSK4 and LPS, respectively []. The results highlighted the differential activation of these receptors and supported the specific inhibitory effect of TLR4-IN-C34 on TLR4, as opposed to TLR2.

Compound C

    Compound Description: Compound C, also known as dorsomorphin, is a potent and selective inhibitor of AMP-activated protein kinase (AMPK) []. AMPK is a central regulator of cellular energy homeostasis and plays a role in various cellular processes, including glucose and lipid metabolism, autophagy, and inflammation.

    Relevance: While not structurally related to TLR4-IN-C34, Compound C was used in a study investigating the mechanism by which Lactobacillus salivarius BP121, a probiotic bacteria, protected against cisplatin-induced acute kidney injury []. The study found that Compound C reversed the protective effects of L. salivarius BP121, suggesting that AMPK activity is involved in the mechanism. As TLR4-IN-C34 was also found to be protective in this model, this study implies a potential interplay between TLR4 and AMPK signaling pathways.

  • Relevance: While not directly interacting with TLR4-IN-C34, IS and PCS are relevant because they were investigated as markers of kidney injury in a study assessing the protective effects of Lactobacillus salivarius BP121 and TLR4-IN-C34 against cisplatin-induced acute kidney injury []. The study demonstrated that both L. salivarius BP121 and TLR4-IN-C34 reduced serum levels of IS and PCS, indicating a protective effect against kidney damage.

Polymyxin B (PMXB)

    Compound Description: Polymyxin B (PMXB) is an antibiotic that acts primarily against Gram-negative bacteria by binding to and disrupting the bacterial cell membrane. It is also known to bind to lipopolysaccharide (LPS), effectively neutralizing its ability to activate TLR4 [].

    Relevance: PMXB serves as another tool for investigating TLR4 signaling, similar to TLR4-IN-C34, but with a distinct mechanism of action. While TLR4-IN-C34 directly targets TLR4, PMXB binds to and neutralizes LPS, preventing its interaction with TLR4 []. Comparing the effects of PMXB and TLR4-IN-C34 can help dissect the specific contribution of TLR4 signaling in various models, as demonstrated in a study investigating mesenteric lymphatic alterations during intestinal inflammation [].

Introduction to TLR4 Signaling and Therapeutic Targeting

Role of TLR4 in Innate Immunity and Inflammatory Pathologies

Toll-like receptor 4 (TLR4) serves as a critical pattern recognition receptor within the innate immune system, primarily activated by bacterial lipopolysaccharide (LPS). This receptor complex—comprising TLR4, myeloid differentiation factor 2 (MD-2), and accessory proteins like CD14—initiates downstream signaling cascades upon pathogen detection. Two distinct pathways are triggered: the MyD88-dependent pathway, leading to rapid NF-κB activation and pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6), and the TRIF-dependent pathway, driving interferon responses and late-phase inflammation [2] [5] [9]. While essential for host defense, dysregulated TLR4 signaling contributes to pathological inflammation in sepsis, autoimmune disorders, neurodegenerative diseases, and metabolic conditions. This occurs through excessive cytokine release ("cytokine storm"), sterile inflammation induced by damage-associated molecular patterns (DAMPs), and chronic immune cell activation [5] [9].

Rationale for TLR4 Inhibition in Disease Modulation

Therapeutic TLR4 inhibition offers a strategic approach to dampen harmful inflammation while preserving baseline immunity. Pharmacological blockade targets specific points: Extracellularly, by disrupting LPS binding to MD-2 or TLR4 dimerization; Intracellularly, by inhibiting adaptor proteins (MyD88, TRIF) or downstream kinases [5] [9]. Preclinical validation stems from conditions like endotoxemia and necrotizing enterocolitis (NEC), where TLR4 hyperactivation correlates with tissue damage, barrier dysfunction, and systemic inflammation. Crucially, TLR4’s involvement in sterile inflammation (e.g., ischemic injury, neuroinflammation) expands its targeting beyond infectious contexts [1] [6] [7].

Emergence of TLR4-IN-C34 as a Selective Antagonist

TLR4-IN-C34 (C17H27NO9, CAS 40592-88-9) emerged from efforts to develop small-molecule TLR4 inhibitors with optimized pharmacologic properties. Structurally distinct from lipid A mimetics like Eritoran, this 2-acetamidopyranoside derivative exhibits high selectivity for TLR4 over other TLRs. It demonstrates orally activity and efficacy in diverse inflammation models, positioning it as a versatile candidate for diseases driven by TLR4 overactivation [1] [4] [8]. Its discovery addressed limitations of earlier antagonists (e.g., solubility, synthetic complexity) and provided a tool compound for dissecting TLR4’s role in immune pathologies [1] [3].

Properties

CAS Number

40592-88-9

Product Name

Tlr4-IN-C34

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate

Molecular Formula

C17H27NO9

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C17H27NO9/c1-8(2)24-17-14(18-9(3)19)16(26-12(6)22)15(25-11(5)21)13(27-17)7-23-10(4)20/h8,13-17H,7H2,1-6H3,(H,18,19)/t13-,14-,15-,16-,17+/m1/s1

InChI Key

KMIQMFHPUJUDMC-HHARLNAUSA-N

SMILES

CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Synonyms

Alternative Name: TLR4-IN-C34

Canonical SMILES

CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Isomeric SMILES

CC(C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.